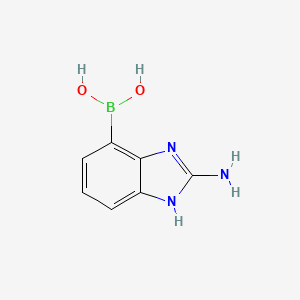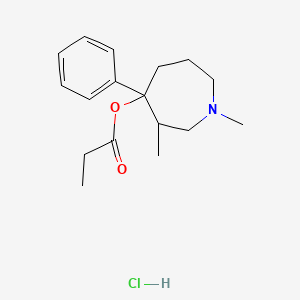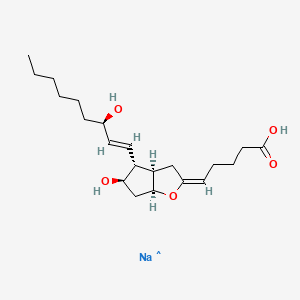
Epoprostenol 15-R-epimer Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoprostenol 15-R-epimer Sodium Salt is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. This compound is known for its ability to relax blood vessels and prevent blood clots, making it a valuable therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epoprostenol 15-R-epimer Sodium Salt involves several steps, starting from prostaglandin endoperoxidesThe reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for the precise control of temperature, pressure, and reaction time. The final product is often formulated as a lyophilized powder for intravenous administration .
Chemical Reactions Analysis
Types of Reactions
Epoprostenol 15-R-epimer Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites that retain some of the biological activity of the parent compound. These metabolites can have different pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Epoprostenol 15-R-epimer Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostacyclin analogs.
Biology: Investigated for its effects on cellular signaling pathways and vascular biology.
Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension, heart failure, and other cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
The mechanism of action of Epoprostenol 15-R-epimer Sodium Salt involves the activation of prostacyclin receptors on the surface of endothelial cells and platelets. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes vasodilation and inhibition of platelet aggregation. The compound also reduces thrombogenesis and platelet clumping in the lungs .
Comparison with Similar Compounds
Similar Compounds
Prostacyclin (PGI2): The natural form of the compound, with similar vasodilatory and anti-platelet properties.
Iloprost: A synthetic analog with a longer half-life and similar therapeutic effects.
Treprostinil: Another synthetic analog with improved stability and ease of administration
Uniqueness
Epoprostenol 15-R-epimer Sodium Salt is unique due to its specific stereochemistry, which enhances its biological activity and stability. This makes it a preferred choice for certain therapeutic applications where rapid onset and potent effects are required .
Properties
Molecular Formula |
C21H34NaO5 |
|---|---|
Molecular Weight |
389.5 g/mol |
InChI |
InChI=1S/C21H34O5.Na/c1-2-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(24)25)26-20(18)14-19(17)23;/h9,11-12,15,17-20,22-23H,2-8,10,13-14H2,1H3,(H,24,25);/b12-11+,16-9+;/t15-,17-,18-,19-,20+;/m1./s1 |
InChI Key |
VMEONVJNZVYKLB-XMMBJHEHSA-N |
Isomeric SMILES |
CCCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O.[Na] |
Canonical SMILES |
CCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


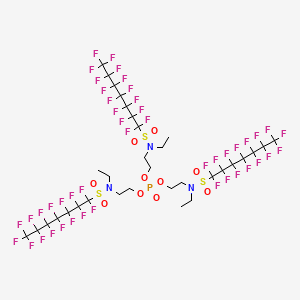
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
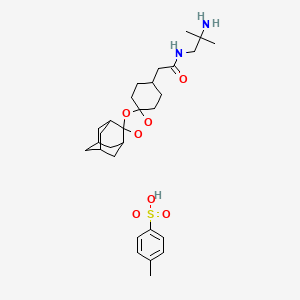
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
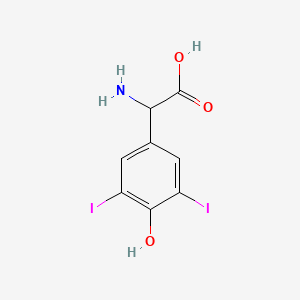
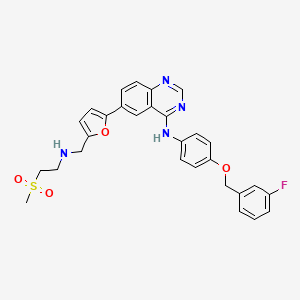
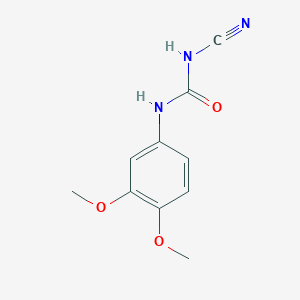
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
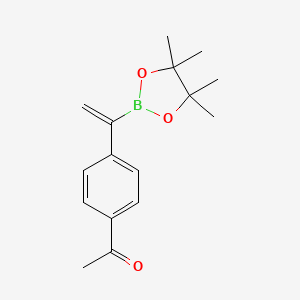
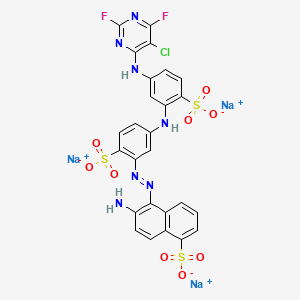
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
